molecular formula C18H17Cl2NO5 B4301256 3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid

3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid

Cat. No.: B4301256
M. Wt: 398.2 g/mol
InChI Key: GQSFVVOQEBPUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid is an organic compound that features both dichlorobenzoyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid typically involves the following steps:

    Formation of the dichlorobenzoyl intermediate: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form 3,4-dichlorobenzoyl chloride.

    Coupling with the amine: The 3,4-dichlorobenzoyl chloride is then reacted with 3-(3,4-dimethoxyphenyl)propanoic acid in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The dichlorobenzoyl and dimethoxyphenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)propanoic acid: Shares the dimethoxyphenyl group but lacks the dichlorobenzoyl moiety.

    3,4-dichlorobenzoic acid: Contains the dichlorobenzoyl group but lacks the dimethoxyphenyl moiety.

Uniqueness

3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid is unique due to the presence of both dichlorobenzoyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(3,4-dichlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO5/c1-25-15-6-4-10(8-16(15)26-2)14(9-17(22)23)21-18(24)11-3-5-12(19)13(20)7-11/h3-8,14H,9H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSFVVOQEBPUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
Reactant of Route 6
3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.